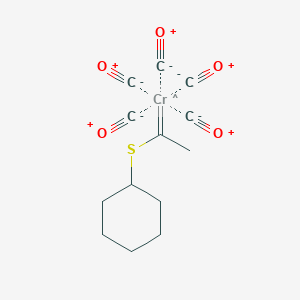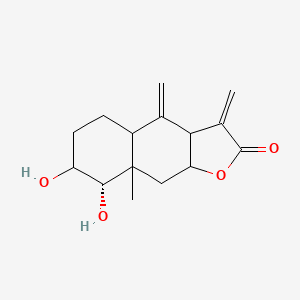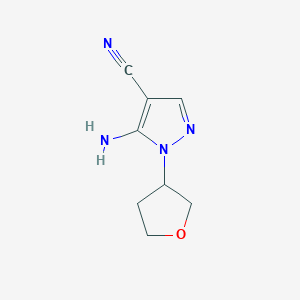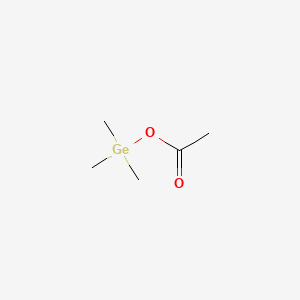
Thiodiglycolic-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thiodiglycolic-dimethyl ester can be synthesized through several methods. One common approach involves the esterification of thiodiglycolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of chloroacetic acid methyl ester with sodium sulfide. This reaction occurs in an aqueous solution with a pH buffer to maintain the pH between 5 and 8. The presence of a phase transfer catalyst can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the production of high-purity this compound .
化学反应分析
Types of Reactions
Thiodiglycolic-dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiodiglycolic acid and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various this compound derivatives.
科学研究应用
Thiodiglycolic-dimethyl ester has several scientific research applications:
作用机制
The mechanism of action of thiodiglycolic-dimethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Thiodiglycolic-dimethyl ester can be compared with other similar compounds, such as:
Dimethyl fumarate: Both compounds are esters and have potential therapeutic applications, but they differ in their chemical structure and specific biological activities.
Dimethyl adipate: Another diester, used in different industrial applications, including as a plasticizer.
Methyl butanoate: A simple ester with a pleasant odor, used in the fragrance industry.
Uniqueness
This compound is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where sulfur functionality is desired .
属性
分子式 |
C6H10O4S |
|---|---|
分子量 |
178.21 g/mol |
IUPAC 名称 |
methyl 2-(2-methoxy-2-sulfanylideneethoxy)acetate |
InChI |
InChI=1S/C6H10O4S/c1-8-5(7)3-10-4-6(11)9-2/h3-4H2,1-2H3 |
InChI 键 |
XYMMVQAUXLFLAM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COCC(=S)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


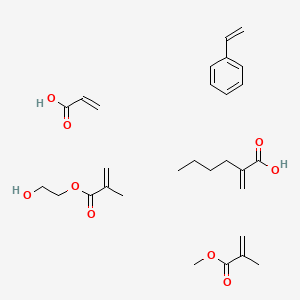
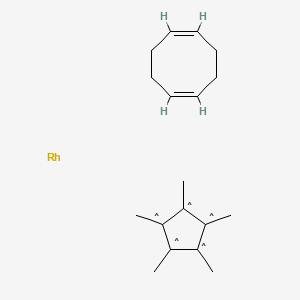
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
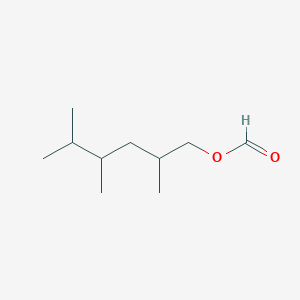

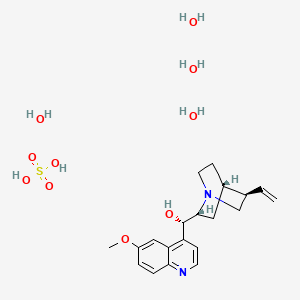
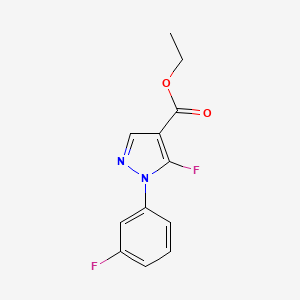

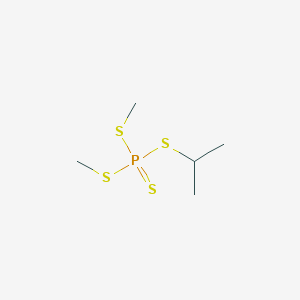
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
